molecular formula C12H21F3N2O2 B6601381 tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate CAS No. 1283719-17-4

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

Cat. No.: B6601381
CAS No.: 1283719-17-4
M. Wt: 282.30 g/mol
InChI Key: WIMMMRVBSUJVFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol. This compound is characterized by its trifluoroethyl group attached to a piperidine ring, which is further esterified with tert-butyl carboxylate. It is a solid substance typically stored in a dry, dark place at temperatures between 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of linear precursors.

  • Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.

  • Esterification: The final step involves esterification with tert-butyl carboxylate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to maintain consistency and quality.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are typical.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: New compounds with substituted functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It serves as a tool in biological studies to understand the effects of trifluoroethyl groups on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The trifluoroethyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of piperidine.

  • Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate: Similar structure but without the amino group on the trifluoroethyl moiety.

Uniqueness: The presence of the amino group on the trifluoroethyl moiety in tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate distinguishes it from similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMMRVBSUJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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